molecular formula C17H14Cl2N2O4S B2445959 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide CAS No. 1048700-03-3

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide

Cat. No.: B2445959
CAS No.: 1048700-03-3
M. Wt: 413.27
InChI Key: BGLIDEVJXZSUGV-UHFFFAOYSA-N
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Description

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide typically involves a multi-step process:

    Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thioamide with an α-halo carbonyl compound under basic conditions to form the thiazolidine ring.

    Introduction of Benzoyl Group: The benzoyl group is introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group is incorporated through a nucleophilic substitution reaction using 3,4-dichloroaniline.

    Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiazolidine ring to the 1,1-dioxide form using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies have investigated its efficacy in treating conditions such as bacterial infections, cancer, and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    3-benzoylthiazolidine-2,4-dione: Similar structure but different biological activity.

Uniqueness

3-benzoyl-N-(3,4-dichlorophenyl)thiazolidine-4-carboxamide 1,1-dioxide is unique due to the presence of both benzoyl and dichlorophenyl groups, which enhance its biological activity and specificity. Its 1,1-dioxide form also contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzoyl-N-(3,4-dichlorophenyl)-1,1-dioxo-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c18-13-7-6-12(8-14(13)19)20-16(22)15-9-26(24,25)10-21(15)17(23)11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLIDEVJXZSUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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